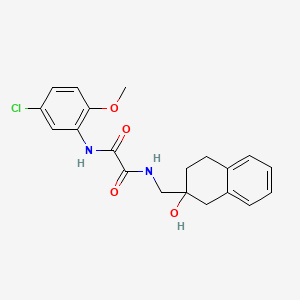

N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide

CAS No.: 1421501-00-9

Cat. No.: VC4346429

Molecular Formula: C20H21ClN2O4

Molecular Weight: 388.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421501-00-9 |

|---|---|

| Molecular Formula | C20H21ClN2O4 |

| Molecular Weight | 388.85 |

| IUPAC Name | N'-(5-chloro-2-methoxyphenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |

| Standard InChI | InChI=1S/C20H21ClN2O4/c1-27-17-7-6-15(21)10-16(17)23-19(25)18(24)22-12-20(26)9-8-13-4-2-3-5-14(13)11-20/h2-7,10,26H,8-9,11-12H2,1H3,(H,22,24)(H,23,25) |

| Standard InChI Key | HKMDHPSJJOLIGU-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O |

Introduction

Structural Overview

The chemical structure of N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide consists of the following key components:

-

5-Chloro-2-methoxyphenyl group: This aromatic ring contributes to the molecule's hydrophobicity and potential interactions with biological receptors.

-

Oxalamide functional group: The oxalamide moiety often serves as a linker or scaffold in drug design, offering hydrogen bonding capabilities.

-

Hydroxy-tetrahydronaphthalene moiety: This group introduces rigidity and stereochemistry to the molecule, which can enhance specificity in biological interactions.

Molecular Formula

The molecular formula for this compound is likely , based on its structural description.

Synthesis Pathways

While specific synthetic routes for this compound are not directly available in the literature, general strategies for synthesizing oxalamide derivatives involve:

-

Amidation Reaction: Reacting oxalyl chloride with an amine derivative (e.g., 5-chloro-2-methoxyaniline).

-

Substitution Reaction: Introducing the tetrahydronaphthalene moiety through nucleophilic substitution or reductive amination.

These steps typically require controlled conditions to ensure regioselectivity and yield optimization.

Pharmacological Relevance

Compounds containing oxalamide scaffolds have been explored for their roles in:

-

Antitumor Activity: Oxalamides can act as inhibitors of enzymes like histone deacetylases (HDACs), which are implicated in cancer progression.

-

Antimicrobial Properties: The combination of aromatic and polar groups may facilitate interactions with bacterial or fungal targets.

Drug Design

The structural features of this compound suggest potential as a lead molecule for developing drugs targeting:

-

Central nervous system disorders (due to the presence of the hydroxy-tetrahydronaphthalene moiety).

-

Inflammatory pathways or enzymatic targets.

Analytical Characterization

To confirm the structure and purity of such a compound, standard analytical techniques would be employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifying hydrogen and carbon environments (e.g., and NMR). |

| Mass Spectrometry | Determining molecular weight and fragmentation patterns. |

| IR Spectroscopy | Detecting functional groups (e.g., amide bonds, hydroxyl groups). |

| HPLC/LC-MS | Assessing purity and stability under various conditions. |

Biological Studies

Although specific studies on this compound are unavailable, similar molecules have been evaluated for:

-

Cytotoxicity against cancer cell lines:

-

Structure–Activity Relationship (SAR):

-

The methoxy group enhances lipophilicity, potentially improving membrane permeability.

-

The hydroxy group may participate in hydrogen bonding with active site residues in enzymes or receptors.

-

Future Research

-

Conducting in vitro and in vivo studies to evaluate biological activity.

-

Exploring molecular docking to predict binding affinity with therapeutic targets.

-

Modifying substituents to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume